molecular formula C3H5N3 B084984 4-Methyl-4H-1,2,4-triazole CAS No. 10570-40-8

4-Methyl-4H-1,2,4-triazole

Cat. No.: B084984
CAS No.: 10570-40-8
M. Wt: 83.09 g/mol
InChI Key: XILPCSMEKCBYFO-UHFFFAOYSA-N
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Description

4-Methyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C3H5N3. It is a derivative of 1,2,4-triazole, which is a five-membered ring containing three nitrogen atoms and two carbon atoms.

Biochemical Analysis

Biochemical Properties

4-Methyl-4H-1,2,4-triazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . Additionally, this compound can bind to metal ions, forming complexes that can affect enzymatic activities and protein functions . These interactions highlight its potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in oxidative stress response and inflammation, thereby modulating cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the enzyme cytochrome P450 by binding to its active site, preventing the metabolism of substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin its diverse biological activities.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as antifungal and anticancer activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions highlight its role in regulating metabolic processes.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by its subcellular localization. For instance, in the nucleus, this compound can interact with transcription factors, modulating gene expression . Post-translational modifications, such as phosphorylation, can also influence its targeting to specific organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the cycloaddition reaction, where reactive cumulenes react with nitrile precursors to form the triazole ring . Another method involves the use of microwave irradiation to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through solvent-free reactions, which are more efficient and environmentally friendly. For example, the reaction of trifluoromethylated amidrazones with 2,2,2-trifluoroacetic anhydride provides aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles via nucleophilic intramolecular cyclization .

Comparison with Similar Compounds

    1,2,3-Triazole: Another isomer of triazole with three nitrogen atoms in different positions.

    1,2,4-Triazole: The parent compound of 4-Methyl-4H-1,2,4-triazole, which lacks the methyl group.

    4-Methyl-1,2,3-triazole: A structural isomer with the methyl group in a different position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group enhances its lipophilicity and can influence its interaction with biological targets .

Properties

IUPAC Name

4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c1-6-2-4-5-3-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILPCSMEKCBYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147258
Record name 4H-1,2,4-Triazole, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10570-40-8
Record name 4H-1,2,4-Triazole, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010570408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-4H-1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methyl-4H-1,2,4-triazole?

A1: The molecular formula of this compound is C3H5N3, and its molecular weight is 83.09 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize this compound and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • 1H NMR provides information about the hydrogen atoms' environment within the molecule. [, ]
    • 13C NMR reveals insights into the carbon backbone structure. [, ]
  • Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, , ]
  • Raman Spectroscopy: Provides complementary information to IR, especially useful for studying molecular vibrations in aqueous solutions and on surfaces. [, ]
  • Surface-Enhanced Raman Scattering (SERS): Offers enhanced sensitivity for studying molecules adsorbed on metal surfaces, enabling investigation of adsorption behavior and film formation. [, , , ]
  • UV-Vis Spectroscopy: Useful for studying electronic transitions within the molecule and understanding its light absorption properties. []

Q3: How does the structure of this compound derivatives influence their biological activity?

A3: Research suggests that the position and nature of substituents attached to the this compound core significantly impact its biological activity. For instance:

  • Antimicrobial and Antifungal Activity: Studies have shown that incorporating adamantane and 1,2,4-triazole into a single molecule, particularly with specific ylidene derivatives, can lead to enhanced antimicrobial and antifungal properties. []
  • Corrosion Inhibition: Derivatives of this compound containing thiol (-SH) groups exhibit promising corrosion inhibition properties on mild steel surfaces. The exact inhibition mechanism and efficacy depend on the molecule's structure and its interaction with the metal surface. [, ]
  • Tuberculosis Inhibition: Specific 4-methyl-1-substituted-1H-1,2,4-triazole-5(4H)-thione derivatives demonstrate activity against Mycobacterium tuberculosis strains. Further research is necessary to understand the structure-activity relationship fully. []

Q4: How is computational chemistry being utilized to study this compound and its derivatives?

A4: Computational chemistry plays a vital role in understanding the properties and behavior of this compound derivatives. Key applications include:

  • Density Functional Theory (DFT) Calculations: Researchers utilize DFT to optimize molecular geometries, calculate electronic properties like HOMO/LUMO energies, and study molecular interactions with metal surfaces, aiding in understanding corrosion inhibition mechanisms. [, , ]
  • Molecular Docking: This technique helps predict the binding affinity and interactions of this compound derivatives with biological targets, such as enzymes, offering insights into potential drug candidates. []
  • Molecular Dynamics (MD) Simulations: MD simulations provide valuable information about the dynamic behavior of molecules and their interactions with surfaces over time, contributing to a deeper understanding of corrosion inhibition and adsorption processes. []
  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) models correlate molecular structure with biological activity. This approach helps identify structural features crucial for specific activities, guiding the design of novel compounds. []

Q5: What are the applications of this compound derivatives in materials science?

A5: this compound derivatives, particularly those forming stable monolayers on metal surfaces, find applications in various areas:

  • Corrosion Protection: The ability of specific derivatives to adsorb onto metal surfaces and form protective layers makes them promising candidates for corrosion inhibitors in various industries. [, , , ]
  • Water-borne Paints: Emulsified heterocyclic adducts, including those derived from this compound, exhibit potential as corrosion inhibitors in water-borne paint formulations, offering environmentally friendly protection for steel substrates. []

Q6: How stable are this compound derivatives under various conditions?

A6: The stability of this compound derivatives depends on the specific substituents and the environment.

  • pH Sensitivity: The structure and orientation of monolayers formed by some derivatives on metal surfaces can be influenced by pH variations. []

Q7: What strategies can improve the stability, solubility, or bioavailability of these compounds?

A7: Researchers employ several approaches to enhance the pharmaceutical properties of this compound derivatives:

  • Salt Formation: Converting the carboxylic acid group of certain derivatives into salts with organic or inorganic bases can improve solubility and bioavailability. []

Q8: What analytical methods are commonly used to study this compound derivatives?

A8: Numerous analytical techniques are employed to characterize and quantify this compound derivatives:

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify different components in a mixture. [, ]
  • Mass Spectrometry (MS): Combined with techniques like HPLC (HPLC-MS), it provides information about the molecular weight and fragmentation patterns of compounds, aiding in structural elucidation. [, ]
  • Elemental Analysis: Determines the percentage composition of elements (e.g., carbon, hydrogen, nitrogen) within a compound, confirming its purity and verifying the proposed structure. [, , , ]
  • X-ray Diffraction: Used to determine the three-dimensional structure of crystalline compounds, providing detailed insights into bond lengths, angles, and molecular packing. [, , , , ]

Q9: What are some promising avenues for future research on this compound derivatives?

A9: The unique properties of this compound derivatives make them attractive targets for future research in various fields:

    Q10: Are there any known alternatives or substitutes for this compound derivatives in their various applications?

    A10: While specific alternatives depend on the intended application, some potential substitutes include:

    • Corrosion Inhibition: Other heterocyclic compounds containing nitrogen, sulfur, or oxygen atoms, such as benzotriazole, imidazole, and thiadiazole derivatives, are known corrosion inhibitors. [, ]

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